3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction leads to the formation of the pyrazolopyridine core, which can then be further functionalized to introduce the bromine, fluorine, and trityl groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trityl group can be oxidized to form a trityl cation, which can then participate in further reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl boronic acids can yield aryl-substituted pyrazolopyridines, while oxidation reactions can produce trityl cations.
Scientific Research Applications
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. The presence of bromine, fluorine, and trityl groups can influence the compound’s binding affinity and selectivity for different targets .
Comparison with Similar Compounds
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine: This compound lacks the trityl group, which may affect its chemical reactivity and biological activity.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a different substitution pattern, which can influence its chemical properties and applications.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but may differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trityl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H17BrFN3 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-bromo-5-fluoro-1-tritylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H17BrFN3/c26-23-22-16-21(27)17-28-24(22)30(29-23)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UREJONRZBSEKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)F)C(=N4)Br |
Origin of Product |
United States |
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